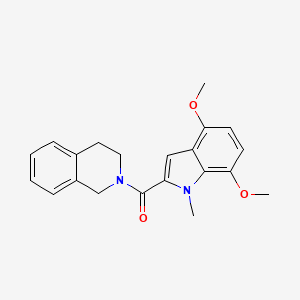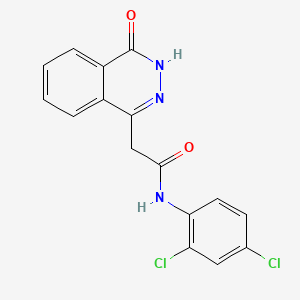![molecular formula C14H14N4O5S2 B10984818 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10984818.png)
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a benzothiazole ring fused with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminobenzenethiol with a suitable oxidizing agent such as hydrogen peroxide under acidic conditions to form 2-aminobenzothiazole.
Introduction of Thiadiazole Group: The thiadiazole ring is introduced by reacting the benzothiazole derivative with thiosemicarbazide under cyclization conditions, typically involving a dehydrating agent like phosphorus oxychloride.
Final Coupling: The final step involves coupling the benzothiazole-thiadiazole intermediate with a propanamide derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized further at the sulfur atoms in the benzothiazole and thiadiazole rings.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infections.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in electronic devices due to its potential conductive properties.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide depends on its specific application. In medicinal chemistry, it might inhibit enzymes by binding to their active sites or modulate receptor activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide: Lacks the thiadiazole group, potentially altering its reactivity and bioactivity.
N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide: Lacks the benzothiazole group, which may affect its chemical properties and applications.
Uniqueness
The presence of both the benzothiazole and thiadiazole rings in 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide makes it unique. This dual-ring system can confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N4O5S2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H14N4O5S2/c1-23-8-12-16-17-14(24-12)15-11(19)6-7-18-13(20)9-4-2-3-5-10(9)25(18,21)22/h2-5H,6-8H2,1H3,(H,15,17,19) |
InChI Key |
UVIUOMNAFKFLMV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10984740.png)
![(2-Phenylmorpholin-4-yl)[1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B10984750.png)
![4-{[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzonitrile](/img/structure/B10984756.png)

![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B10984779.png)
![methyl 5-(propan-2-yl)-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10984785.png)
![6-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}hexanoic acid](/img/structure/B10984789.png)
![N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]glycine](/img/structure/B10984795.png)
![N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10984798.png)
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10984802.png)

![6-fluoro-3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-methylquinazolin-4(3H)-one](/img/structure/B10984810.png)
![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide](/img/structure/B10984829.png)
![4-(4-chlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10984838.png)
